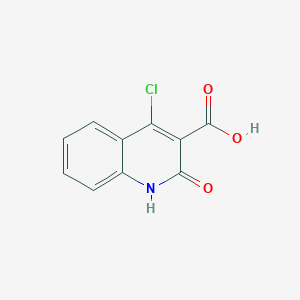

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 99429-65-9

Cat. No.: VC7822222

Molecular Formula: C10H6ClNO3

Molecular Weight: 223.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99429-65-9 |

|---|---|

| Molecular Formula | C10H6ClNO3 |

| Molecular Weight | 223.61 g/mol |

| IUPAC Name | 4-chloro-2-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15) |

| Standard InChI Key | NTCNBKQOUPVIJW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Features

The molecular formula of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol . X-ray crystallographic studies reveal a planar quinoline ring system, where the chlorine atom at position 4 and the carboxylic acid at position 3 adopt ortho positions relative to the ketone group at position 2 . The dihydroquinoline core ensures partial aromaticity, while intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen stabilizes the structure .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Direct Synthesis from 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

A common route involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines in refluxing dimethylformamide (DMF) . This one-pot amidation proceeds via nucleophilic acyl substitution, yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides (Figure 1). The mechanism likely involves initial ester hydrolysis to the carboxylic acid, followed by activation via DMF-mediated coupling .

Figure 1: Amidation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines .

Alternative Pathways

-

Chlorination of 4-Hydroxy Precursors: Treatment of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4 .

-

Cyclization Reactions: Condensation of anthranilic acid derivatives with β-keto esters under acidic conditions forms the quinoline core, followed by chlorination .

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level correlate well with experimental data, predicting bond lengths and angles within 2% of crystallographic values . The HOMO-LUMO energy gap (4.2 eV) suggests moderate reactivity, aligning with its role as a synthetic intermediate .

Biological and Pharmacological Applications

Immunomodulatory Activity

Structural analogs of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, such as laquinimod, exhibit potent immunomodulatory effects in murine models of experimental autoimmune encephalomyelitis (EAE) . These compounds suppress proinflammatory cytokine production (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling .

Table 2: Biological Activities of Selected Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume